molecular formula C19H17N3O3 B2723029 4-methoxy-6-oxo-1-phenyl-N-(pyridin-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034528-15-7

4-methoxy-6-oxo-1-phenyl-N-(pyridin-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2723029
CAS No.: 2034528-15-7
M. Wt: 335.363
InChI Key: XJGIQEKNEHQGGW-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridine carboxamide class, characterized by a six-membered pyridine ring with ketone and methoxy substituents at positions 6 and 4, respectively. The phenyl group at position 1 and the N-(pyridin-2-ylmethyl) carboxamide moiety at position 3 distinguish it from simpler analogs.

Properties

IUPAC Name

4-methoxy-6-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-17-11-18(23)22(15-8-3-2-4-9-15)13-16(17)19(24)21-12-14-7-5-6-10-20-14/h2-11,13H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGIQEKNEHQGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)NCC2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-6-oxo-1-phenyl-N-(pyridin-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 4-methoxy-6-oxo-1-phenyl-N-(pyridin-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide is C23H19N3O3SC_{23}H_{19}N_{3}O_{3}S with a molecular weight of approximately 417.48 g/mol. The compound features a methoxy group, a phenyl ring, and a pyridine moiety, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several potential mechanisms:

Enzyme Inhibition:
The compound may act as an inhibitor for specific enzymes by binding to their active sites, which could lead to altered metabolic pathways.

Receptor Interaction:
It may interact with various cellular receptors, modulating their activity and influencing downstream signaling pathways that are crucial for cellular function.

DNA Intercalation:
There is potential for this compound to intercalate into DNA structures, thereby affecting replication and transcription processes, which is particularly relevant in cancer therapeutics.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the following biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of dihydropyridines exhibit significant anticancer properties. For instance, compounds structurally related to 4-methoxy-6-oxo-1-phenyl-N-(pyridin-2-ylmethyl)-1,6-dihydropyridine have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain modifications in the dihydropyridine structure enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Antimicrobial Properties

Dihydropyridine derivatives have been explored for their antimicrobial activities. The presence of electron-withdrawing groups enhances the interaction with microbial enzymes or cellular structures, leading to increased efficacy against bacterial strains. Preliminary data suggest that this compound may exhibit similar antimicrobial effects .

Comparative Analysis with Similar Compounds

A comparative analysis with other dihydropyridine derivatives highlights the unique properties of 4-methoxy-6-oxo-1-phenyl-N-(pyridin-2-ylmethyl)-1,6-dihydropyridine:

Compound NameStructure FeaturesBiological ActivityApplications
NifedipineSimple dihydropyridineCalcium channel blockerHypertension
AmlodipineExtended side chainsCalcium channel blockerHypertension
4-Methoxy CompoundMethoxy and pyridine groupsAnticancer, antimicrobialPotential multi-target therapies

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Cancer Treatment: A derivative exhibited significant inhibition of tumor growth in preclinical models, suggesting that structural modifications can enhance therapeutic outcomes.
  • Antimicrobial Trials: Trials indicated that compounds similar to 4-methoxy derivatives effectively reduced bacterial load in infected models.

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

  • Aspernigrin A (Revised Structure: 6-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide) Initially misassigned as 4-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide, aspernigrin A’s corrected structure highlights the impact of substituent positioning. The benzyl group at position 6 (vs. 4 in the original assignment) alters the molecule’s electronic profile and hydrogen-bonding capacity. This revision underscores the necessity of advanced NMR and X-ray crystallography for structural validation, a cautionary note for comparing dihydropyridine derivatives .
  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
    This simpler analog lacks the methoxy, phenyl, and pyridin-2-ylmethyl groups. It is an NAD degradation product, suggesting a role in cellular metabolism. The absence of bulky substituents likely reduces steric hindrance, enhancing its interaction with metabolic enzymes compared to the target compound .

Functional Group Modifications

  • N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide The trifluoromethylbenzyl group introduces strong electron-withdrawing effects, increasing metabolic stability and lipophilicity.

Metal Coordination Properties

  • These complexes exhibit catalytic activity in polymerization reactions, suggesting that the target molecule’s pyridinylmethyl moiety could participate in metal-binding interactions, albeit in a different biochemical context .

Comparative Data Table

Compound Name Key Substituents Bioactivity/Applications Structural Insights
4-Methoxy-6-oxo-1-phenyl-N-(pyridin-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide 4-OCH₃, 1-Ph, N-(pyridin-2-ylmethyl) Potential enzyme/receptor modulation Enhanced π-π interactions, metal coordination
Aspernigrin A (Revised) 6-Benzyl, 4-Oxo Natural product, structural revision Substituent positioning critical for activity
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide 1-CH₃ NAD degradation product Minimal steric hindrance, metabolic relevance
N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide 3-CF₃-benzyl, 4-Carbamoylphenyl High lipophilicity, metabolic stability Electron-withdrawing effects dominate

Research Implications

The target compound’s unique combination of methoxy, phenyl, and pyridinylmethyl groups offers a balance of electronic and steric properties distinct from its analogs. Further studies should explore its metal-binding capacity (as inferred from ) and compare its metabolic stability with trifluoromethyl-containing analogs (e.g., ).

Preparation Methods

Hantzsch Dihydropyridine Synthesis Variant

The Hantzsch reaction is a classical method for synthesizing 1,4-dihydropyridines via cyclocondensation of a β-keto ester, an aldehyde, and ammonia. For this target molecule, modifications are required to introduce the methoxy and phenyl groups:

  • Starting Materials :

    • β-Keto ester : Ethyl 3-oxobutanoate or a pre-methoxylated analog.
    • Aldehyde : Benzaldehyde (to introduce the phenyl group at position 1).
    • Ammonia Source : Ammonium acetate or aqueous ammonia.
  • Reaction Conditions :

    • Heating under reflux in ethanol or methanol.
    • Acid catalysis (e.g., HCl, trifluoroacetic acid) to accelerate cyclization.
  • Methoxy Group Introduction :

    • Direct methoxylation at position 4 via nucleophilic substitution (e.g., using methyl iodide and a base).
    • Alternatively, use a pre-methoxylated β-keto ester, such as ethyl 4-methoxy-3-oxobutanoate, to ensure regioselectivity.

Mechanistic Insights :
The reaction proceeds through enamine formation, followed by cyclization and aromatization. The methoxy group’s electron-donating nature stabilizes the intermediate, favoring regioselective substitution at position 4.

Cyclocondensation of Acyclic Precursors

An alternative route involves stepwise assembly of the dihydropyridine ring using malondiamide derivatives and α,β-unsaturated carbonyl compounds:

  • Reaction Scheme :

    • Step 1 : Michael addition of dithiomalondianilide to a cyanoacrylamide derivative.
    • Step 2 : Intramolecular cyclization to form the dihydropyridine ring.
  • Optimization :

    • Solvent: Ethanol or acetonitrile.
    • Base: Morpholine or piperidine to deprotonate intermediates.

Example Protocol :
A mixture of dithiomalondianilide (1.75 mmol), 3-aryl-2-cyanoacrylamide (1.75 mmol), and morpholine (1.75 mmol) in ethanol is heated at 40–50°C for 2–3 hours. The product is purified via flash chromatography (silica gel, acetone).

Carboxamide Formation

Activation of the Carboxylic Acid

The dihydropyridine-3-carboxylic acid intermediate is activated for amide coupling:

  • Acid Chloride Formation :

    • Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane.
    • Reaction conditions: 0–5°C, followed by warming to room temperature.
  • Mixed Carbonate Activation :

    • Use of ethyl chloroformate or isobutyl chloroformate in the presence of a base (e.g., triethylamine).

Coupling with Pyridin-2-Ylmethylamine

The activated carboxylic acid reacts with pyridin-2-ylmethylamine to form the carboxamide:

  • Reaction Conditions :

    • Solvent: Dichloromethane, THF, or DMF.
    • Base: Triethylamine or DIEA to scavenge HCl.
    • Temperature: 0°C to room temperature.
  • Workup :

    • Extraction with aqueous NaHCO₃ and brine.
    • Purification via recrystallization (acetone/ethanol) or column chromatography.

Yield Optimization :

  • Excess amine (1.2–1.5 equivalents) improves conversion.
  • Catalytic DMAP accelerates the reaction.

Alternative Pathways and Recent Advances

One-Pot Tandem Reactions

Modern approaches favor one-pot methodologies to reduce purification steps:

  • Multicomponent Reaction (MCR) :

    • Simultaneous cyclocondensation and amidation using a coupling agent (e.g., HATU, EDCI).
    • Example: Mixing β-keto ester, benzaldehyde, pyridin-2-ylmethylamine, and POCl₃ in acetonitrile.
  • Microwave-Assisted Synthesis :

    • Reduced reaction time (30–60 minutes vs. 12–24 hours).
    • Enhanced regioselectivity due to uniform heating.

Enzymatic Amidation

Green chemistry approaches utilize lipases or proteases to catalyze amide bond formation:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Solvent : tert-Butanol or ionic liquids.
  • Advantages : High enantioselectivity, mild conditions.

Analytical Validation and Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Key signals include the methoxy singlet (δ 3.8–4.0 ppm), dihydropyridine NH (δ 8.5–9.0 ppm), and aromatic protons (δ 7.0–8.5 ppm).
    • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm), quaternary carbons (δ 140–160 ppm).
  • Mass Spectrometry (MS) :

    • ESI-MS : [M+H]⁺ peak at m/z 335.4.
  • X-ray Crystallography :

    • Confirms planar dihydropyridine ring and hydrogen-bonding networks (e.g., N–H···O interactions).

Challenges and Troubleshooting

  • Regioselectivity in Cyclization :

    • Competing pathways may yield 1,2- or 1,4-dihydropyridines. Use sterically hindered aldehydes or directing groups to control regiochemistry.
  • Oxidation of Dihydropyridine :

    • The 1,6-dihydropyridine ring is prone to oxidation. Conduct reactions under inert atmosphere (N₂ or Ar).
  • Amine Compatibility :

    • Pyridin-2-ylmethylamine may undergo side reactions (e.g., Schiff base formation). Use freshly distilled amine and low temperatures.

Industrial-Scale Production Considerations

  • Cost-Effective Reagents :

    • Replace expensive coupling agents (e.g., HATU) with T3P or EDC/HOBt.
  • Continuous Flow Chemistry :

    • Improves heat/mass transfer and reduces reaction time.
    • Compatible with hazardous reagents (e.g., SOCl₂).
  • Waste Management :

    • Recover solvents (ethanol, acetonitrile) via distillation.
    • Neutralize acidic byproducts with CaCO₃ before disposal.

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-6-oxo-1-phenyl-N-(pyridin-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions starting with substituted pyridines and dihydropyridine precursors. Key steps include:

  • Nucleophilic substitution to introduce the pyridin-2-ylmethyl group.
  • Cyclization under controlled pH (e.g., using lithium hydroxide in THF/water at 0°C) to form the dihydropyridine core .
  • Methoxy group incorporation via alkylation or methoxylation reactions.
    Reaction efficiency depends on catalysts (e.g., palladium for cross-couplings) and temperature gradients to minimize side products .

Q. How should researchers characterize the compound’s purity and structural integrity?

Recommended methods include:

  • High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) to confirm molecular weight and substituent positions.
  • X-ray crystallography for absolute configuration analysis, as demonstrated for analogous dihydropyridine carboxamides .
  • HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% threshold for pharmacological assays) .

Q. What functional groups in the compound are critical for biological activity?

The carboxamide moiety and pyridine ring are essential for target binding, as seen in structurally related dihydropyridines. Modifications to the methoxy group (e.g., replacing with halogens) reduce activity, suggesting its role in stabilizing hydrophobic interactions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Reaction path search algorithms (e.g., quantum chemical calculations) predict intermediates and transition states, reducing trial-and-error synthesis.
  • Machine learning models trained on PubChem data (e.g., bond dissociation energies) can prioritize reaction conditions (solvent, catalyst) for higher yields .
    Example: Density functional theory (DFT) simulations guide regioselective methoxy placement by modeling electronic effects on the dihydropyridine ring .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis of substituent effects: For example, anti-inflammatory activity varies with phenyl ring substitutions (e.g., 3-trifluoromethyl vs. 4-methoxy) due to steric/electronic differences .
  • Dose-response profiling across cell lines (e.g., HEK293 vs. RAW264.7 macrophages) to identify cell-type-specific effects .
  • Target validation using CRISPR knockouts or competitive binding assays to confirm receptor/enzyme specificity .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • pH-dependent degradation : The dihydropyridine ring undergoes hydrolysis in acidic environments (e.g., gastric fluid), necessitating stability studies in PBS (pH 7.4) for in vivo applications .
  • Light sensitivity : Store solutions in amber vials at -20°C to prevent photodegradation, as observed in analogs with similar conjugated systems .

Q. What are the challenges in elucidating the compound’s mechanism of action?

  • Off-target effects : Use proteome-wide affinity chromatography to identify unintended binding partners (e.g., kinases or GPCRs) .
  • Dynamic interactions : Time-resolved FRET or surface plasmon resonance (SPR) can quantify binding kinetics to primary targets like cyclooxygenase-2 (COX-2) .

Methodological Guidance

8. Designing dose-response experiments for enzyme inhibition assays:

  • IC₅₀ determination : Use a 10-point dilution series (1 nM–100 µM) with recombinant enzyme (e.g., COX-2) and fluorogenic substrates (e.g., DCFH-DA).
  • Negative controls : Include structurally similar inert analogs (e.g., methyl 6-oxo-1,6-dihydropyridine-2-carboxylate) to validate specificity .

9. Addressing solubility issues in in vitro assays:

  • Co-solvent systems : Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in PBS containing 0.1% Tween-80 to prevent aggregation .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion, as demonstrated for related dihydropyridines .

10. Validating biological activity in animal models:

  • Murine inflammation models : Administer the compound intraperitoneally (10 mg/kg) in a carrageenan-induced paw edema assay. Monitor edema volume reduction vs. celecoxib controls .
  • Pharmacokinetics : Conduct LC-MS/MS analysis of plasma samples to correlate efficacy with bioavailability and half-life .

Data Contradiction Analysis

11. Reconciling divergent IC₅₀ values across studies:

  • Source variation : Enzyme purity (e.g., commercial vs. in-house expressed COX-2) affects activity. Validate enzyme activity with reference inhibitors (e.g., indomethacin) .
  • Assay conditions : Adjust ATP or Mg²⁺ concentrations in kinase assays to match physiological levels, as cofactors modulate binding affinity .

12. Resolving discrepancies in synthetic yields:

  • Batch-to-batch variability : Trace metal contaminants (e.g., iron in solvents) can inhibit catalysts. Use ultrapure reagents and argon-purged reactors .
  • Scale-up effects : Pilot reactions in microfluidic systems to maintain mixing efficiency and temperature control, critical for reproducible yields .

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